N-butyl-2-chloro-4-nitrobenzamide
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Overview
Description
N-butyl-2-chloro-4-nitrobenzamide is an organic compound with the molecular formula C11H13ClN2O3 It is a derivative of benzamide, characterized by the presence of a butyl group, a chlorine atom, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-butyl-2-chloro-4-nitrobenzamide can be synthesized through the direct condensation of 2-chloro-4-nitrobenzoic acid with n-butylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also incorporate the use of catalysts to enhance reaction efficiency and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-chloro-4-nitrobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Reduction: Formation of N-butyl-2-chloro-4-aminobenzamide.
Oxidation: Formation of 2-chloro-4-nitrobenzoic acid.
Scientific Research Applications
N-butyl-2-chloro-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-butyl-2-chloro-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-butyl-4-nitrobenzamide: Lacks the chlorine atom, resulting in different reactivity and applications.
N-butyl-4-chloro-3-nitrobenzamide: Has the nitro group in a different position, affecting its chemical properties and reactivity.
N-benzyl-N-(tert-butyl)-2-chloro-4-nitrobenzamide: Contains additional substituents, leading to variations in its chemical behavior.
Uniqueness
N-butyl-2-chloro-4-nitrobenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H13ClN2O3 |
---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
N-butyl-2-chloro-4-nitrobenzamide |
InChI |
InChI=1S/C11H13ClN2O3/c1-2-3-6-13-11(15)9-5-4-8(14(16)17)7-10(9)12/h4-5,7H,2-3,6H2,1H3,(H,13,15) |
InChI Key |
XPHLUZMYDJXHSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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